5-Amino-2-iodopyridine 5-Amino-2-iodopyridine
Brand Name: Vulcanchem
CAS No.: 29958-12-1
VCID: VC1990872
InChI: InChI=1S/C5H5IN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2
SMILES: C1=CC(=NC=C1N)I
Molecular Formula: C5H5IN2
Molecular Weight: 220.01 g/mol

5-Amino-2-iodopyridine

CAS No.: 29958-12-1

Cat. No.: VC1990872

Molecular Formula: C5H5IN2

Molecular Weight: 220.01 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-iodopyridine - 29958-12-1

Specification

CAS No. 29958-12-1
Molecular Formula C5H5IN2
Molecular Weight 220.01 g/mol
IUPAC Name 6-iodopyridin-3-amine
Standard InChI InChI=1S/C5H5IN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2
Standard InChI Key FHJURFWVUOSFQI-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1N)I
Canonical SMILES C1=CC(=NC=C1N)I

Introduction

5-Amino-2-iodopyridine (CAS No. 29958-12-1) is a pyridine derivative with the molecular formula C₅H₅IN₂ and a molecular weight of 220.01 g/mol . The compound exists as a solid at room temperature and features a pyridine ring with an amino group (-NH₂) at the fifth position and an iodine atom at the second position. The IUPAC name for this compound is 6-iodopyridin-3-amine, though it is commonly referenced in scientific literature as 5-amino-2-iodopyridine .

Synonyms and Alternative Nomenclature

The compound is known by several names in scientific literature and commercial catalogs:

  • 6-IODOPYRIDIN-3-AMINE

  • 2-IODO-5-AMINOPYRIDINE

  • 3-Amino-6-iodopyridine

  • 3-Pyridinamine, 6-iodo-

  • 6-Iodo-pyridin-3-ylamine

Structural Identifiers

For systematic identification in chemical databases and literature, several identifiers are used:

Identifier TypeValue
CAS Registry Number29958-12-1
MDL NumberMFCD02706663
InChI KeyIVILGUFRMDBUEQ-UHFFFAOYSA-N
SMILESC1=CC(=NC=C1I)N
European Community (EC) Number624-424-6

Physical and Chemical Properties

5-Amino-2-iodopyridine exhibits distinctive physical and chemical properties that make it valuable for various applications. Understanding these properties is essential for proper handling, storage, and utilization in research and industrial contexts.

Physical Properties

The physical properties of 5-Amino-2-iodopyridine are summarized in the following table:

PropertyValueSource
Physical State (20°C)Solid (white to gray to brown powder or crystal)
Melting Point63-67°C / 126-130°C / 127-132°C*
Boiling Point331.8±27.0°C (Predicted)
Density2.055±0.06 g/cm³ (Predicted)
Water SolubilityInsoluble in water
Solubility in Organic SolventsSoluble in methanol

*Note: The variation in reported melting points may be due to different samples, purity levels, or measurement methods.

Chemical Properties

The chemical behavior of 5-Amino-2-iodopyridine is influenced by both the pyridine ring and the functional groups attached to it:

PropertyValue/DescriptionSource
pKa2.78±0.10 (Predicted)
Chemical StabilitySensitive to light, air, and heat
ReactivityReactive at both the amino group and iodine position
Storage RequirementsStore under inert gas (nitrogen or argon) at 2-8°C

The amino group at position 5 is electron-donating, while the iodine at position 2 can participate in various substitution and coupling reactions, making this compound particularly useful in synthetic organic chemistry.

Synthesis Methods

Several methods have been developed for the synthesis of 5-amino-2-iodopyridine, with varying degrees of efficiency, yield, and scalability.

Direct Iodination of 2-Aminopyridine

A common synthetic route involves the direct iodination of 2-aminopyridine:

  • Dissolve 2-aminopyridine in water

  • Add iodine in 3-5 batches under stirring, maintaining temperature for 1-3 hours

  • Dropwise add hydrogen peroxide and continue heating for 1-4 hours

  • Heat and reflux for 20-30 minutes, then cool and filter

  • Rinse the filter cake with ice water and dry to obtain 5-amino-2-iodopyridine

The optimal reaction conditions include:

  • Molar ratio of 2-aminopyridine:iodine:hydrogen peroxide = 1:1-1.2:0.3-1.2

  • Mass ratio of 2-aminopyridine:water = 1:2-8

  • Reaction temperature maintained at 80-90°C during heat preservation

This method is particularly suitable for industrial-scale production due to its use of water as a solvent, making it environmentally friendly and cost-effective.

Sequential Bromination-Iodination Method

An alternative approach involves sequential halogenation:

  • Brominate 2-aminopyridine with N-bromosuccinimide (NBS) in acetone at 10°C to yield 2-amino-5-bromopyridine

  • Iodinate the resulting compound using potassium iodide (KI), potassium iodate (KIO₃), and sulfuric acid (H₂SO₄) at 100°C to yield 2-amino-5-bromo-3-iodopyridine

This method has been optimized to achieve a yield of approximately 70% from 2-aminopyridine to the final product, making it viable for laboratory-scale synthesis .

Applications

5-Amino-2-iodopyridine serves as a versatile intermediate in various fields, with significant applications in pharmaceutical development and biochemical research.

Pharmaceutical Applications

In pharmaceutical synthesis, 5-amino-2-iodopyridine plays several important roles:

  • Serves as a key intermediate in the synthesis of antitumor antibiotic L-azatyrosine

  • Functions as a building block for developing novel antiviral and anticancer agents

  • Participates in the synthesis of bioactive heterocyclic compounds with therapeutic potential

The compound's unique structure allows it to interact with specific receptors, making it valuable in drug development. Research has demonstrated its utility in synthesizing compounds with significant anticancer properties, highlighting its importance in medicinal chemistry .

Biochemical Research

Beyond pharmaceutical applications, 5-amino-2-iodopyridine contributes to fundamental biochemical research:

  • Used as a probe to investigate biochemical pathways and mechanisms

  • Helps researchers develop targeted therapies, particularly in cancer treatment and neurological research

  • Facilitates the study of neurotransmitter receptors, providing insights into potential therapeutic strategies for neurodegenerative diseases like Alzheimer's

Chemical Reactions

The reactivity of 5-amino-2-iodopyridine is primarily determined by its functional groups - the amino group and the iodine atom - which allow it to participate in various chemical transformations.

Substitution Reactions

Hazard TypeClassificationSource
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2
ToxicityPotentially toxic

Comparative Analysis with Similar Compounds

Understanding the relationship between 5-amino-2-iodopyridine and structurally related compounds provides valuable insights into its unique properties and applications.

Comparison with Other Halogenated Aminopyridines

CompoundMolecular WeightPropertiesRelative ReactivityApplications
5-Amino-2-iodopyridine220.01Light sensitive; Mp 63-67°CHigh reactivity in coupling reactionsPharmaceutical intermediates; biochemical research
2-Amino-5-bromopyridine173.01Mp 127-130°CModerate reactivity in coupling reactionsSimilar to iodo analog but less reactive
2-Amino-5-chloropyridine128.56Higher stabilityLower reactivity than bromo and iodo analogsGeneral organic synthesis
2-Amino-5-fluoropyridine112.11Most stable of the seriesLowest reactivity in substitution reactionsSpecialized applications in medicinal chemistry

The iodine atom's larger size and higher polarizability make 5-amino-2-iodopyridine more reactive in substitution and coupling reactions compared to its bromo, chloro, and fluoro analogs, providing access to a broader range of derivatives.

Isomeric Comparison

2-Amino-5-iodopyridine (CAS: 20511-12-0) is an isomer of 5-amino-2-iodopyridine with distinct properties:

Property5-Amino-2-iodopyridine2-Amino-5-iodopyridine
CAS No.29958-12-120511-12-0
Melting Point63-67°C126-130°C
ApplicationsPharmaceutical intermediateSimilar but with different reactivity patterns
Synthetic ApproachDirect iodination of 2-aminopyridineDifferent synthetic routes

These isomers exhibit different reactivity patterns due to the altered positions of the amino and iodine groups, resulting in distinct applications in synthetic chemistry .

Recent Research and Future Directions

Recent scientific investigations continue to expand our understanding of 5-amino-2-iodopyridine's potential applications and optimize its synthesis.

Synthesis Optimization

Recent patent literature (as of 2019) describes improved methods for synthesizing 2-amino-5-iodopyridine with higher yields (approximately 83%) and more environmentally friendly processes . These advancements suggest similar optimization possibilities for 5-amino-2-iodopyridine synthesis.

Pharmaceutical Research

The use of 5-amino-2-iodopyridine as a key intermediate in developing novel pharmaceuticals remains an active area of research. Its unique structural features make it valuable for creating compounds with enhanced biological activities, particularly in cancer therapy and neurological treatments .

Future Research Directions

Several promising research directions for 5-amino-2-iodopyridine include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of its potential in creating targeted drug delivery systems

  • Investigation of its role in developing treatments for neurodegenerative diseases

  • Application in radiopharmaceutical development, leveraging the iodine component for imaging applications

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